![molecular formula C19H20N4O3S B2590865 1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097911-38-9](/img/structure/B2590865.png)
1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for your compound, benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO4. Imidazoles can be synthesized from glyoxal, ammonia, and a primary amine5.Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific information on the compound, it’s difficult to provide a detailed analysis3.Chemical Reactions Analysis
Again, without specific information on your compound, it’s hard to provide a detailed analysis of its chemical reactions. However, benzothiazoles and imidazoles are both involved in a wide range of chemical reactions due to their versatile structures45.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role1.Scientific Research Applications
Anticancer Activity
Thiazacridine and thiazolidinedione derivatives, structurally related to 1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, have been evaluated for their potential in cancer treatment. These compounds demonstrate cytotoxicity against various cancer cell lines, showing promise as antitumor agents. Specifically, they can induce cell death and cell cycle arrest in cancer cells, suggesting their potential in developing new cancer drugs (Chagas et al., 2017).
Antibacterial and Antifungal Properties
Several thiazolidinedione derivatives exhibit significant antibacterial and antifungal activities. This class of compounds has been effective against Gram-positive bacteria and shows remarkable antifungal activity. Their structure-activity relationship suggests a potential for developing new antimicrobial agents (Aneja et al., 2011).
Antihyperglycemic Effects
Compounds with a thiazolidinedione motif, similar to the target compound, have been studied for their antihyperglycemic effects. These compounds can act as ligands for peroxisome proliferator-activated receptors, which are involved in glucose metabolism. This makes them potential candidates for the treatment of type 2 diabetes (Gutiérrez-Hernández et al., 2019).
Antihistaminic Activity
Certain benzimidazole derivatives, structurally related to the target compound, have demonstrated antihistaminic activity. These compounds have shown efficacy in both in vitro and in vivo models, indicating their potential use in allergy treatment (Janssens et al., 1985).
Electrochemical Properties
The electrochemical behavior of hydantoin derivatives, which are closely related to the target compound, has been examined. This study provides insights into the structure-activity relationships of these compounds and their potential biochemical actions (Nosheen et al., 2012).
Safety And Hazards
The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for research would likely involve further exploration of the biological activities of this compound, as well as potential applications in pharmaceuticals or other industries.
Please note that this is a general analysis based on the components of the compound you mentioned. For a detailed analysis of a specific compound, more specific information or resources may be needed.
properties
IUPAC Name |
1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-17-10-22(19(26)23(17)14-2-3-14)13-5-7-21(8-6-13)18(25)12-1-4-15-16(9-12)27-11-20-15/h1,4,9,11,13-14H,2-3,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDPZAADPESOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

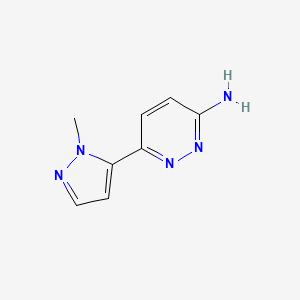
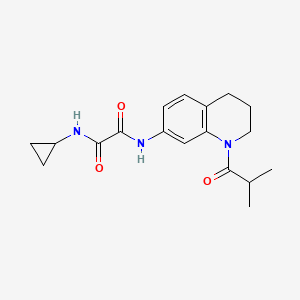
![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)
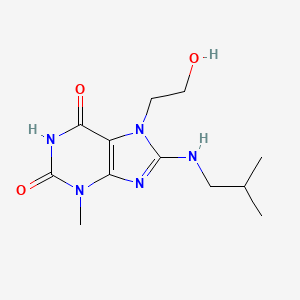
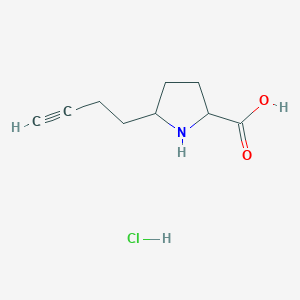
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2590792.png)
![3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2590794.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2590795.png)
![1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2590797.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2590800.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2590801.png)
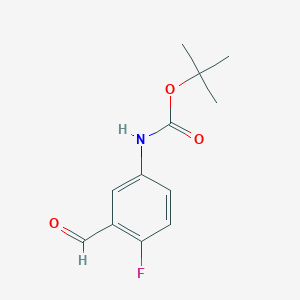
![N-(2,3-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2590804.png)